
(2-Bromo-5-methylpyridin-4-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Bromo-5-methylpyridin-4-yl)methanol is an organic compound with the molecular formula C7H8BrNO. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of both bromine and hydroxyl groups in its structure makes it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-5-methylpyridin-4-yl)methanol typically involves the bromination of 2-methylpyridine followed by a hydroxylation step. One common method starts with 2-methylpyridine, which undergoes bromination using bromine or a brominating agent like N-bromosuccinimide (NBS) to form 2-bromo-5-methylpyridine. This intermediate is then subjected to hydroxylation using a suitable oxidizing agent to introduce the hydroxyl group at the 4-position, resulting in this compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow synthesis techniques. These methods offer advantages such as shorter reaction times, increased safety, and reduced waste. For example, a continuous flow setup using a packed column with a catalyst like Raney nickel can efficiently produce the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions
(2-Bromo-5-methylpyridin-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The bromine atom can be reduced to form the corresponding methylpyridine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products
Oxidation: Formation of 2-bromo-5-methylpyridine-4-carbaldehyde.
Reduction: Formation of 2-methylpyridine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(2-Bromo-5-methylpyridin-4-yl)methanol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and as a building block for bioactive compounds.
Medicine: It is a precursor in the synthesis of pharmaceutical agents, particularly those targeting neurological pathways.
Industry: It is used in the production of agrochemicals and specialty chemicals .
Mécanisme D'action
The mechanism of action of (2-Bromo-5-methylpyridin-4-yl)methanol depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. For example, it can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. The bromine and hydroxyl groups play crucial roles in its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-Bromo-5-methylpyridin-2-yl)methanol: Similar structure but different position of the bromine and hydroxyl groups.
5-Bromo-2-methylpyridin-3-amine: Contains an amine group instead of a hydroxyl group.
2-Bromo-4-methylpyridine: Lacks the hydroxyl group .
Uniqueness
(2-Bromo-5-methylpyridin-4-yl)methanol is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and binding properties. This makes it a valuable intermediate in the synthesis of specialized compounds that require precise functional group placement .
Propriétés
Formule moléculaire |
C7H8BrNO |
|---|---|
Poids moléculaire |
202.05 g/mol |
Nom IUPAC |
(2-bromo-5-methylpyridin-4-yl)methanol |
InChI |
InChI=1S/C7H8BrNO/c1-5-3-9-7(8)2-6(5)4-10/h2-3,10H,4H2,1H3 |
Clé InChI |
XNRZKYSMZAZDOZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(C=C1CO)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 3-acetyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B12962363.png)

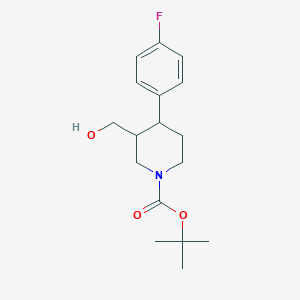

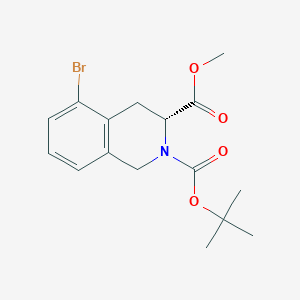

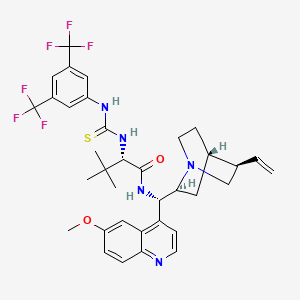

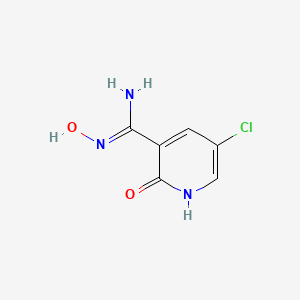
![Methyl (r)-2-amino-3-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)propanoate hydrochloride](/img/structure/B12962422.png)
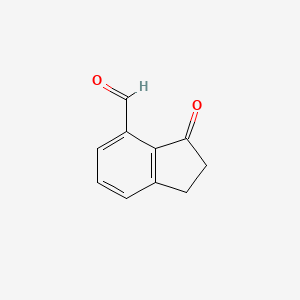


![6-Chloro-3-methylimidazo[1,2-a]pyrazine](/img/structure/B12962451.png)
